[1,4]Benzodioxino[2,3-b]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
258-20-8 |
|---|---|
Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22g/mol |
IUPAC Name |
[1,4]benzodioxino[2,3-b]quinoxaline |
InChI |
InChI=1S/C14H8N2O2/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H |
InChI Key |
KZLHPARJEBMGKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)OC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Of 1 2 Benzodioxino 2,3 B Quinoxaline Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of mdpi.comstfc.ac.ukbenzodioxino[2,3-b]quinoxaline analogues in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular skeleton and the position of various substituents.
Proton (¹H) NMR Analysis of Benzodioxinoquinoxaline Derivatives
In the ¹H NMR spectra of mdpi.comstfc.ac.ukbenzodioxino[2,3-b]quinoxaline derivatives, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on both the quinoxaline (B1680401) and benzodioxan rings. For instance, in several 2,3-disubstituted quinoxaline derivatives, the protons on the quinoxaline core appear as multiplets in the range of δ 7.71-8.22 ppm. mdpi.com The protons of the benzodioxan moiety also exhibit characteristic signals, the chemical shifts of which depend on the electronic nature of the substituents.
Substituents on the quinoxaline ring significantly influence the chemical shifts of adjacent protons. For example, the introduction of an electron-donating group may cause an upfield shift of nearby protons, while electron-withdrawing groups will induce a downfield shift. The coupling patterns (e.g., doublets, triplets, multiplets) and their corresponding coupling constants (J values) are invaluable for determining the relative positions of protons on the aromatic rings. nih.gov
Table 1: Selected ¹H NMR Data for mdpi.comstfc.ac.ukBenzodioxino[2,3-b]quinoxaline Analogues
| Compound/Analogue | Solvent | Proton | Chemical Shift (δ, ppm) |
| 2,3-Dichloro-4-cyanopyrido[2,3-b] mdpi.comstfc.ac.ukbenzodioxin | - | Aromatic | Not specified |
| 4-Butyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | CDCl₃ | Aromatic H | 8.22 (dd), 8.12 (dd), 7.80 (d), 7.72–7.64 (m), 7.22 (d) |
| 4-Propyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | CDCl₃ | Aromatic H | 8.22 (d), 8.12 (dd), 7.80 (d), 7.72–7.64 (m), 7.22 (d) |
| 4-(2-(4H-Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalin-4-yl)ethyl)morpholine | CDCl₃ | Aromatic H | 8.22 (dd), 8.09 (dd), 7.80 (d), 7.73–7.65 (m), 7.24 (d) |
| 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxaline | DMSO-d₆ | Aromatic H | 7.49-8.09 (m) |
| 6-Decyl-6H-indolo[2,3-b]quinoxaline | DMSO-d₆ | Aromatic H | 7.68-8.37 (m) |
This table presents a selection of reported ¹H NMR data for analogues to illustrate typical chemical shift ranges. Please refer to the cited literature for complete assignments.
Carbon (¹³C) NMR Analysis of Benzodioxinoquinoxaline Derivatives
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon framework of mdpi.comstfc.ac.ukbenzodioxino[2,3-b]quinoxaline derivatives. The carbon atoms of the aromatic rings typically appear in the range of δ 110–160 ppm. The quaternary carbons, including those at the ring fusion junctions and those bearing substituents, can be distinguished from the protonated carbons using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).
The chemical shifts of the carbon atoms are highly indicative of their electronic environment. For example, the carbons of the pyrazine (B50134) ring within the quinoxaline moiety are typically found at lower field due to the deshielding effect of the nitrogen atoms. For instance, in several quinoxaline derivatives, the carbons of the quinoxaline core are observed in the range of δ 123-155 ppm. mdpi.comnih.gov The carbons of the dioxan ring exhibit signals at characteristic chemical shifts, which can be used to confirm the presence of this heterocyclic system.
Table 2: Selected ¹³C NMR Data for mdpi.comstfc.ac.ukBenzodioxino[2,3-b]quinoxaline Analogues
| Compound/Analogue | Solvent | Carbon Type | Chemical Shift (δ, ppm) |
| 2,3-Dichloro-4-cyanopyrido[2,3-b] mdpi.comstfc.ac.ukbenzodioxin | - | Aromatic/Quaternary | Not specified |
| 4-Butyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | CDCl₃ | Aromatic/Quaternary | 152.3, 146.7, 139.1, 138.7, 137.3, 134.2, 128.8, 128.0, 127.5, 126.2, 112.3, 111.3 |
| 4-Propyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline | CDCl₃ | Aromatic/Quaternary | 152.4, 146.7, 139.1, 138.7, 137.3, 134.2, 128.8, 127.9, 127.5, 126.2, 112.3, 111.3 |
| 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxaline | DMSO-d₆ | Quaternary | 149.6, 145.2, 145.0, 138.9, 132.1, 124.9, 121.3 |
| 6-Decyl-6H-indolo[2,3-b]quinoxaline | DMSO-d₆ | Aromatic/Quaternary | 110.75, 121.27, 122.59, 126.33, 127.97, 129.23, 130.87, 131.25, 138.87, 143.88, 148.24 |
This table presents a selection of reported ¹³C NMR data for analogues to illustrate typical chemical shift ranges. Please refer to the cited literature for complete assignments.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of mdpi.comstfc.ac.ukbenzodioxino[2,3-b]quinoxaline analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in mdpi.comstfc.ac.ukbenzodioxino[2,3-b]quinoxaline and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of mdpi.comstfc.ac.ukbenzodioxino[2,3-b]quinoxaline analogues. These properties are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs).
The UV-Vis absorption spectra of these compounds typically exhibit multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. symbiosisonlinepublishing.comresearchgate.net The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents. researchgate.net
Many mdpi.comstfc.ac.ukbenzodioxino[2,3-b]quinoxaline derivatives exhibit fluorescence, emitting light upon excitation at an appropriate wavelength. The emission spectra provide information about the energy of the excited state and the fluorescence quantum yield. The emission color can be tuned by modifying the molecular structure, with some derivatives showing deep blue fluorescence. rsc.org
X-ray Crystallography for Solid-State Structural Determination
Crystallographic studies have confirmed the planar nature of the mdpi.comstfc.ac.ukbenzodioxino[2,3-b]quinoxaline core in many derivatives. The analysis of the crystal packing reveals intermolecular interactions, such as π-π stacking and hydrogen bonding, which influence the solid-state properties of these materials. For example, in some quinoxaline derivatives, intermolecular hydrogen bonds can lead to the formation of extended networks in the crystal. mdpi.com The planarity of the molecule and the nature of these intermolecular interactions are crucial for applications in organic electronics. mdpi.com
Thermal Analysis Techniques for Material Stability (e.g., TGA, DSC)
Recent studies have highlighted the excellent thermal stability of donor-acceptor-donor type molecules based on a benzodioxinoquinoxaline acceptor. For instance, a series of these compounds demonstrated high onset thermal degradation temperatures, which is a crucial factor for their use in devices that may operate under thermal stress. acs.org
Detailed research findings on the thermal analysis of specific Current time information in Bangalore, IN.researchgate.netbenzodioxino[2,3-b]quinoxaline analogues and related quinoxaline derivatives are presented below.
Detailed Research Findings
A 2024 study by Vaitkeviciene et al. synthesized and characterized three donor-acceptor-donor derivatives of benzodioxinoquinoxaline. acs.org The thermal stability of these compounds was evaluated using TGA, revealing the onset of thermal degradation to occur at significantly high temperatures. The specific values for these analogues are detailed in the table below.
| Compound | Onset of Thermal Degradation (°C) |
|---|---|
| 3-bis(4-bromophenyl)benzo nih.govmdpi.comCurrent time information in Bangalore, IN.researchgate.netdioxino[2,3-g]quinoxaline (QBr2) | 330 |
| 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)benzo nih.govmdpi.comCurrent time information in Bangalore, IN.researchgate.netdioxino[2,3-g]quinoxaline (QAcr2) | 460 |
| 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)benzo nih.govmdpi.comCurrent time information in Bangalore, IN.researchgate.netdioxino[2,3-g]quinoxaline (QPhox2) | 460 |
In related research on quinoxaline-containing thermosets, Chern and colleagues in 2019 investigated the thermal properties of benzoxazines derived from quinoxaline precursors. nih.gov Their TGA results for the cured polymers, C-QDP-fu and C-BQTP-fu, showed high 5% decomposition temperatures (Td5) and substantial char yields, indicating excellent thermal robustness. nih.gov
| Thermoset | 5% Decomposition Temperature (Td5) (°C) | Char Yield at 800°C (%) |
|---|---|---|
| C-QDP-fu | 410 | 72 |
| C-BQTP-fu | 430 | 72 |
Furthermore, the DSC analysis of the precursor benzoxazine (B1645224) monomers, QDP-fu and BQTP-fu, provided valuable information on their melting points and polymerization behavior. nih.gov
| Compound | Melting Point (°C) | Onset Exothermic Temperature (°C) |
|---|---|---|
| QDP-fu | 65 | 202 |
| BQTP-fu | 102 | 204 |
The high thermal stability observed in these quinoxaline derivatives, including those with the benzodioxino moiety, underscores their potential for applications in demanding environments where thermal resilience is paramount. acs.orgnih.gov
Computational and Theoretical Investigations Of 1 2 Benzodioxino 2,3 B Quinoxaline
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics and light-emitting properties of nih.govacs.orgBenzodioxino[2,3-b]quinoxaline and its derivatives. These methods model the behavior of electrons within the molecule, providing a deep understanding of its stability, reactivity, and interactions with light.
Density Functional Theory (DFT) Studies on Benzodioxinoquinoxaline Derivatives
Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic structures of quinoxaline (B1680401) derivatives. uctm.eduresearchgate.net By calculating parameters such as bond lengths, bond angles, and dihedral angles, DFT can provide a detailed three-dimensional picture of the molecule. uctm.edu For instance, studies on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione using DFT at the B3LYP/6–311++G(2d, 2p) level have shown that the fragments in the quinoxaline-2,3-dione structure have bond angles close to an ideal trigonal planar geometry. uctm.edu
DFT calculations are also crucial for understanding the electronic properties by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a smaller gap indicates a molecule that is more easily polarized and reactive. nih.gov For example, in a series of synthesized quinoline (B57606) derivatives, the HOMO-LUMO energy gap was used to predict their relative stabilities. nih.gov
Furthermore, DFT is employed to analyze other quantum chemical descriptors like molecular electrostatic potential (MEP), which helps in identifying the sites prone to electrophilic and nucleophilic attacks. uctm.edujohnshopkins.edu In the case of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, MEP analysis revealed that the oxygen atoms in the quinoxalin-2,3-dione fragment influence its electrophilic reactivity, whereas the carbon atoms in the aromatic ring determine its nucleophilic reactivity. uctm.edu
Theoretical Prediction of Photoluminescence Behavior and Charge Transport Characteristics
Theoretical calculations are instrumental in predicting the photoluminescence and charge transport properties of materials, which is vital for their application in organic electronics like Organic Light-Emitting Diodes (OLEDs). Quinoxaline derivatives are noted for their potential as electron-transporting materials due to their structural diversity which allows for fine-tuning of their properties. beilstein-journals.org
Computational studies on derivatives of the isomeric compound dibenzo[a,c]phenazine (B1222753) have demonstrated how theoretical modeling can predict photophysical properties. Time-resolved fluorescence studies and theoretical calculations suggested that hydrogen-bond formation is more favorable in the excited state than in the ground state. acs.orgnih.gov Upon photoexcitation, electron density shifts towards the nitrogen atoms, increasing the molecule's dipole moment. acs.orgnih.gov
For benzodioxinoquinoxaline derivatives, computational modeling has been used to design and predict the properties of bipolar host materials for OLEDs. For instance, theoretical modeling of the HOMO/LUMO energies and the singlet (S1) and triplet (T1) state energies of fluorinated dibenzo[a,c]-phenazine-based emitters helped in understanding their thermally activated delayed fluorescence (TADF) properties. torvergata.it The energy gap between the S1 and T1 states (ΔEST) is a critical parameter for TADF materials, with a smaller gap facilitating efficient reverse intersystem crossing (RISC). rsc.org Theoretical calculations for dibenzo[a,c]phenazine-based emitters predicted small ΔEST values, which was consistent with experimental observations of fast RISC rates. rsc.org
A study on benzo rsc.orgfrontiersin.orgnih.govacs.orgdioxino[2,3-g]quinoxaline derivatives containing acridine (B1665455) or phenoxazine (B87303) moieties showed they exhibit bipolar charge transport. At an electric field of 5.8 × 10^5 V/cm, the hole and electron mobilities of the phenoxazine-containing compound were found to be 3.2 × 10⁻⁴ and 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. nih.gov These findings highlight the predictive power of computational methods in designing efficient charge-transporting materials. nih.gov
Molecular Modeling and Docking Studies for Potential Interactions
Molecular modeling and docking are powerful in silico techniques used to predict the interaction of small molecules with biological macromolecules, such as enzymes and DNA. These methods are particularly valuable in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action at a molecular level.
In Silico Analysis of Enzyme Binding and Inhibitory Mechanisms for Quinoxaline-derived Scaffolds
Molecular docking studies have been widely applied to various quinoxaline derivatives to explore their potential as enzyme inhibitors. These studies predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a target protein.
For example, molecular docking of novel nih.govacs.orgnih.govtriazolo[4,3-a]quinoxaline derivatives suggested they could act as Topoisomerase II inhibitors through non-covalent interactions with the enzyme. nih.gov Similarly, docking studies of other quinoxaline derivatives have identified them as potential inhibitors for various enzymes, including:
VEGFR-2: Quinoxaline compounds have been docked into the active site of VEGFR-2, a key receptor in cancer angiogenesis, showing good binding affinities and interactions with crucial amino acid residues. ekb.eg
PARP-1: Docking of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives into the active site of PARP-1, an enzyme involved in DNA repair, helped to determine their interaction modes. researchgate.net
Acetylcholinesterase (AChE): In silico molecular docking was used to observe the binding interactions between quinoxaline derivatives and AChE, an enzyme implicated in Alzheimer's disease. nih.gov
α-glucosidase: Molecular docking was performed to understand the binding modes and structure-activity relationships of quinoxalinones as inhibitors of α-glucosidase, a target for anti-diabetic drugs. nih.gov
These studies often reveal key structural features responsible for potent inhibition. For instance, in a study of N-substituted quinoxaline-2-carboxamides, molecular docking suggested that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for the most active compound. nih.gov
| Quinoxaline Derivative Class | Enzyme Target | Key Findings from Docking | Reference |
|---|---|---|---|
| nih.govacs.orgnih.govtriazolo[4,3-a]quinoxalines | Topoisomerase II | Non-covalent interaction with the enzyme. | nih.gov |
| Quinoxaline-based derivatives | VEGFR-2 | Good binding affinity and interaction with key amino acids. | ekb.eg |
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines | PARP-1 | Determination of interaction modes in the active site. | researchgate.net |
| N-substituted quinoxaline-2-carboxamides | DNA topoisomerase, VEGFR | Identification of potential dual targets. | nih.gov |
| Quinoxalinones | α-glucosidase | Understanding of binding modes and structure-activity relationships. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoxaline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Both 2D and 3D-QSAR models have been developed for various series of quinoxaline derivatives to predict their anti-tubercular and antifungal activities. nih.gov These models rely on a set of molecular descriptors that quantify different aspects of the chemical structure, such as topological, electrostatic, steric, and hydrophobic properties. nih.gov
Feature selection methods like genetic algorithms (GA) and simulated annealing (SA) are often employed to choose the most relevant descriptors for building a robust and predictive QSAR model. For example, in a study on quinoxaline derivatives with anti-tubercular activity, 2D-QSAR modeling using GA-based partial least squares (GA-PLS) identified important topological and electrostatic descriptors. acs.org A 3D-QSAR study on the same set of compounds highlighted the importance of steric and electrostatic fields for activity. acs.org
Another 3D-QSAR analysis of quinoxaline-2-oxyacetate hydrazide derivatives provided insights for the design and optimization of novel antifungal agents. nih.gov The success of a QSAR model is often evaluated by its statistical parameters, such as the correlation coefficient (R²), cross-validated R² (Q²), and predictive R² (R²pred), which indicate the model's robustness and predictive power. abjournals.org
| Quinoxaline Derivative Class | Biological Activity | QSAR Modeling Approach | Key Findings | Reference |
|---|---|---|---|---|
| Quinoxaline derivatives | Anti-tubercular | 2D-QSAR (GA-PLS) and 3D-QSAR | Identified important topological, electrostatic, and steric descriptors. | acs.org |
| Quinoxaline-2-oxyacetate hydrazides | Antifungal | 3D-QSAR | Provided insights for the design of new antifungal agents. | nih.gov |
| Imidazo[1,2-a]quinoxaline (B3349733) derivatives | Antitumor | 2D-QSAR (GFA-MLR) | Developed a predictive model with good statistical validation. | abjournals.org |
Mechanistic Pathways of Reactivity and Transformation: Computational Perspectives
Computational chemistry offers a unique window into the detailed mechanisms of chemical reactions, allowing for the exploration of reaction pathways, transition states, and the energetics of chemical transformations. ipp.ptnih.gov While specific computational studies on the reaction mechanisms of nih.govacs.orgBenzodioxino[2,3-b]quinoxaline are not widely reported, the principles and methods of computational analysis of reactivity can be applied to this class of compounds.
Computational modeling can be used to construct mechanistic networks that map out plausible reaction steps starting from a set of reactants. ipp.pt These approaches can be physics-based, template-based, or graph-based, and they help in identifying transition states and calculating activation energies for each step. ipp.pt For example, a combination of graph-based enumeration and machine learning with a neural network potential (AIMNet2-rxn) has been used to evaluate candidate reaction pathways and estimate activation energies. ipp.pt
In the context of quinoxaline derivatives, computational studies have shed light on their reactivity. For instance, DFT calculations on a copper(II) coordination-induced nucleophilic cleavage of a quinoxaline heterocycle provided detailed insights into the structural features, local reactivity properties, and stability of the compounds involved. ekb.eg Such studies often involve the analysis of frontier molecular orbitals and spin density surfaces to understand the electronic rearrangements during a reaction. ekb.eg
The application of these computational methodologies to nih.govacs.orgBenzodioxino[2,3-b]quinoxaline could provide valuable information on its synthesis, potential degradation pathways, and its reactivity towards various chemical species, thereby guiding its future development and application.
Research into Applications in Organic Electronic Materials
Design Principles for Benzodioxinoquinoxaline-Based Organic Semiconductors
The design of organic semiconductors based on the nih.govnih.govBenzodioxino[2,3-b]quinoxaline scaffold is guided by the goal of tuning its electronic and photophysical properties. beilstein-journals.org Key strategies involve the strategic attachment of various functional groups to manipulate the frontier molecular orbital (FMO) energy levels—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). d-nb.info This fine-tuning is crucial for optimizing charge injection, transport, and recombination in electronic devices. nih.gov
The inherent structure of nih.govnih.govBenzodioxino[2,3-b]quinoxaline lends itself to the development of rod-like acceptor molecules, which are crucial for creating ordered molecular packing in thin films, thereby facilitating efficient charge transport. The fusion of the quinoxaline (B1680401) and benzodioxan rings results in a rigid, planar core that can be extended linearly. mdpi.com By attaching electron-withdrawing groups or extending the π-conjugation through the addition of other aromatic units, its acceptor strength can be further enhanced. This approach is fundamental in creating n-type semiconductor materials for OFETs and as non-fullerene acceptors in OSCs. beilstein-journals.orgd-nb.info For instance, fusing a tetrachlorobenzene ring to a related nih.govresearchgate.netmdpi.comthiadiazolo[3,4-g]quinoxaline unit was shown to enhance the stability and create a high-spin quinoidal form, which favorably altered the bandgap and electron affinity. beilstein-journals.org
A prevalent and effective design strategy is the creation of donor-acceptor (D-A) molecules, where the electron-accepting nih.govnih.govBenzodioxino[2,3-b]quinoxaline core is covalently linked to electron-donating moieties. nycu.edu.tw This architecture induces an intramolecular charge transfer (ICT) character, which is beneficial for tuning the material's absorption and emission properties across the visible spectrum. metu.edu.tr
Common donor units integrated with the benzodioxinoquinoxaline acceptor include:
Carbazole (B46965): Known for its excellent hole-transporting properties and thermal stability. researchgate.net
Arylamines and Phenoxazine (B87303): Strong electron donors that help raise the HOMO level and promote hole mobility. nih.govresearchgate.net
Thiophene and its derivatives: Used to extend the π-conjugation and modulate the energy levels. nycu.edu.tw
By carefully selecting the donor unit and its linkage position, researchers can control the energy of the HOMO and LUMO levels, the optical bandgap, and the charge transport characteristics of the resulting material. nycu.edu.twresearchgate.net For example, a D-A polymer incorporating a quinoxaline acceptor and a dialkoxyphenylene donor demonstrated that a balanced donor-to-acceptor ratio leads to a smaller bandgap due to stronger intramolecular charge transfer. nycu.edu.tw This principle allows for the creation of materials with tailored properties for specific applications, such as red-emitting phosphorescent OLEDs (PhOLEDs) or ambipolar transistors. nycu.edu.twresearchgate.net
Charge Carrier Transport Mechanisms in Benzodioxinoquinoxaline Derivatives
The efficiency of organic electronic devices is fundamentally dependent on the charge carrier mobility within the active material. nih.gov The movement of charges in these carbon-based semiconductors is a complex process influenced by molecular structure, packing, and energetic disorder. nih.govbeilstein-journals.org
Bipolar charge transport, the ability of a material to conduct both holes and electrons, is a highly desirable property for simplifying device architecture and improving recombination efficiency in OLEDs. nih.gov The D-A design strategy is instrumental in achieving this. By combining the electron-accepting nih.govnih.govBenzodioxino[2,3-b]quinoxaline core with strong electron-donating units like phenoxazine or acridine (B1665455), materials that can transport both charge carriers effectively have been developed. nih.gov
In such systems, the HOMO is typically localized on the donor moiety, facilitating hole transport, while the LUMO is centered on the acceptor core, enabling electron transport. Researchers have successfully synthesized derivatives containing acridine or phenoxazine that exhibit this bipolar behavior. nih.gov This balanced transport is crucial for ensuring that both holes and electrons reach the emissive layer in an OLED, leading to higher efficiency. researchgate.net
The quantitative measure of charge transport is the charge carrier mobility (µ), expressed in cm² V⁻¹ s⁻¹. Studies on derivatives of benzodioxinoquinoxaline have demonstrated promising mobility values. For instance, a derivative incorporating a phenoxazine donor (QPhox2) was found to have hole and electron mobilities reaching 3.2 × 10⁻⁴ and 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, at an electric field of 5.8 × 10⁵ V/cm. nih.gov These balanced mobilities contribute to high device performance, with OLEDs based on this material achieving an external quantum efficiency of 12.3%. nih.gov
The table below presents a comparison of charge carrier mobilities for a nih.govnih.govBenzodioxino[2,3-b]quinoxaline derivative and other relevant organic materials.
| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Notes | Reference |
|---|---|---|---|---|
| QPhox2 (Phenoxazine-containing Benzodioxinoquinoxaline derivative) | 3.2 × 10⁻⁴ | 1.5 × 10⁻⁴ | Measured at an electric field of 5.8 × 10⁵ V/cm. | nih.gov |
| Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | 10⁻⁸ – 10⁻⁹ | 10⁻⁵ – 10⁻⁶ | A standard electron transport material. | beilstein-journals.org |
| pDPPS3 (Diketopyrrolopyrrole-based polymer) | 1.1 | 0.15 | Example of a high-mobility polymer. | mdpi.com |
Photophysical Characterization for Emissive Materials
The photophysical properties of nih.govnih.govBenzodioxino[2,3-b]quinoxaline derivatives determine their suitability for light-emitting applications. nih.gov Key parameters include the absorption and emission wavelengths, photoluminescence quantum yield (PLQY), and excited-state lifetime. The D-A strategy is again central, as the ICT between the donor and acceptor units governs the emission color and efficiency. researchgate.net
Derivatives can be designed to emit across the visible spectrum. For example, by attaching carbazole donors to a dioxino[2,3-b]pyrazine core, bipolar host materials for red PhOLEDs have been created. researchgate.net Devices using these hosts have demonstrated high brightness and efficiency, with one example reaching a maximum brightness of 49,760 cd/m² and an external quantum efficiency of 15.1%. researchgate.net Similarly, donor-variegated benzodioxinoquinoxaline derivatives have been shown to exhibit long-lived emission with PLQY values approaching 60% when dispersed in a polymer host. nih.gov The study of these materials under different conditions, such as varying solvent polarity or pressure, provides deeper insight into the structure-property relationships that govern their emissive behavior. nih.govresearchgate.net
The table below summarizes key photophysical data for selected emissive nih.govnih.govBenzodioxino[2,3-b]quinoxaline-based materials.
| Material | Application/Host | Max. Emission (nm) | Max. EQE (%) | Max. Brightness (cd/m²) | Reference |
|---|---|---|---|---|---|
| HF1 (Carbazole-Dioxino[2,3-b]pyrazine) | Host for Ir(pq)₂acac | 600 | 15.1 | 49,760 | researchgate.net |
| HF2 (Carbazole-Dioxino[2,3-b]pyrazine) | Host for Ir(pq)₂acac | 600 | 12.8 | 57,990 | researchgate.net |
| QPhox2 (Phenoxazine-Benzodioxinoquinoxaline) | Emitter in SSE-TADF OLED | - | 12.3 | - | nih.gov |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| nih.govnih.govBenzodioxino[2,3-b]quinoxaline | nih.govnih.govBenzodioxino[2,3-b]quinoxaline |
| QPhox2 | 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)benzo beilstein-journals.orgmdpi.comnih.govnih.govdioxino[2,3-g]quinoxaline |
| Alq₃ | Tris(8-hydroxyquinolinato)aluminium |
| HF1 | 7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo beilstein-journals.orgmdpi.comnih.govnih.gov-dioxino[2,3-b]pyrazine |
| HF2 | 7-(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)benzo beilstein-journals.orgmdpi.comnih.govnih.govdioxino[2,3-b]pyrazine |
| Ir(pq)₂acac | Bis(2-phenylquinoline) (acetylacetonate)iridium(III) |
Luminescence Properties: Fluorescence and Phosphorescence
The parent nih.govnih.govBenzodioxino[2,3-b]quinoxaline compound exhibits a characteristic blue fluorescence. nih.gov This emission is characterized by a very short lifetime, measured at 0.64 nanoseconds. nih.gov
When donor groups such as acridine or phenoxazine are introduced to the benzodioxinoquinoxaline core, the luminescence properties of the resulting derivatives are significantly altered. These donor-acceptor-donor (D-A-D) type molecules can exhibit either green solid-state-enhanced thermally activated delayed fluorescence (SSE-TADF) or room-temperature phosphorescence (RTP). nih.gov The phosphorescence in some derivatives can be exceptionally long-lived, with lifetimes approaching 7 milliseconds. nih.gov
For instance, a derivative of benzodioxinoquinoxaline, QPhox2, displays a weak and long-lived slow phosphorescence. nih.gov Theoretical calculations predict a phosphorescence rate constant (kphos) that indicates a prolonged emission in the absence of non-radiative quenching of the first triplet excited state (T1). nih.gov
Thermally Activated Delayed Fluorescence (TADF) and Room Temperature Phosphorescence (RTP) in Benzodioxinoquinoxaline Systems
Derivatives of nih.govnih.govBenzodioxino[2,3-b]quinoxaline have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient harvesting of triplet excitons for light emission. nih.gov In a study of a phenoxazine-containing derivative (QPhox2), the rate of intersystem crossing (ISC) from the first excited singlet state (S1) to a triplet state was found to be comparable to the rate of fluorescence. nih.gov This competitive ISC process is a key step in the TADF mechanism. The subsequent reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which is the rate-determining step for TADF, was found to be slower, resulting in a delayed fluorescence with an experimentally measured lifetime of 2.8 milliseconds. nih.gov
The following table summarizes the calculated photophysical rate constants for a representative benzodioxinoquinoxaline derivative exhibiting TADF:
| Parameter | Value |
| Fluorescence Rate Constant (kflu) | 2.56 x 107 s-1 |
| Intersystem Crossing Rate (kISC) | 2.28 x 104 s-1 |
| Reverse Intersystem Crossing Rate (kRISC) | 2.28 x 104 s-1 |
| Phosphorescence Rate Constant (kphos) | Weak |
| Data for the phenoxazine-containing derivative QPhox2. nih.gov |
Furthermore, some derivatives of benzodioxinoquinoxaline have been observed to display room-temperature phosphorescence (RTP), with lifetimes reaching up to 7 milliseconds. nih.gov
Photoluminescence Quantum Yield Investigations
The photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of a light-emitting material. For derivatives of nih.govnih.govBenzodioxino[2,3-b]quinoxaline, when they are molecularly dispersed in a polymeric host, the PLQY can reach values close to 60%. nih.govnih.govresearchgate.net The rigid and highly twisted molecular structures of donor-acceptor type derivatives, which limit rotational freedom, are a key factor in achieving these high PLQY values. nih.gov
The arrangement of molecules in the solid state also plays a crucial role. For instance, the π–π stacking observed in the crystal structure of a dibromo-benzodioxinoquinoxaline derivative, with an intermolecular distance of 3.609 Å, influences its luminescence quantum yield. nih.gov
Application in Organic Light-Emitting Diodes (OLEDs)
The promising photophysical properties of nih.govnih.govBenzodioxino[2,3-b]quinoxaline and its derivatives have led to their investigation in organic light-emitting diodes (OLEDs).
Emitter Applications in OLED Devices
Donor-acceptor derivatives of benzodioxinoquinoxaline have been successfully employed as emitters in TADF-based OLEDs. In one study, an OLED device incorporating a phenoxazine-containing benzodioxinoquinoxaline derivative as the emitter achieved a maximum external quantum efficiency (EQE) of 12.3%. nih.govnih.govresearchgate.net This high efficiency was attributed to the excellent charge-transporting properties and efficient SSE-TADF characteristics of the emitter. nih.govnih.govresearchgate.net The derivatives containing acridine or phenoxazine moieties demonstrated bipolar charge transport, with hole and electron mobilities for the phenoxazine derivative reaching 3.2 × 10⁻⁴ and 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, at a high electric field. nih.govnih.govresearchgate.net
The following table summarizes the performance of an OLED device using a phenoxazine-substituted benzodioxinoquinoxaline derivative as the emitter:
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 12.3% |
| Hole Mobility | 3.2 x 10-4 cm2 V-1 s-1 |
| Electron Mobility | 1.5 x 10-4 cm2 V-1 s-1 |
| Device data for a solid-state-enhanced TADF-based OLED. nih.govnih.govresearchgate.net |
Host Material Applications for Efficient OLEDs
While specific research on nih.govnih.govBenzodioxino[2,3-b]quinoxaline as a host material is limited, structurally similar compounds have shown significant promise. For instance, bipolar host materials incorporating a dioxino[2,3-b]pyrazine acceptor unit, which is closely related to the quinoxaline core, have been developed for red phosphorescent OLEDs (PhOLEDs). researchgate.net In these devices, carbazole-based donor units were combined with the dioxino[2,3-b]pyrazine acceptor. researchgate.net
The resulting OLEDs, using these materials as hosts for a red phosphorescent dopant, exhibited impressive performance. The devices showed intrinsic red emission at 600 nm, with one device achieving a maximum brightness of 49,760 cd/m² and a maximum external quantum efficiency (EQE) of 15.1%. researchgate.net Another device with a similar host material reached an even higher maximum brightness of 57,990 cd/m² and an EQE of 12.8%. researchgate.net These findings underscore the potential of the broader class of dioxino-azine based compounds as host materials in high-performance OLEDs.
The following table presents the performance of red PhOLEDs using host materials structurally related to nih.govnih.govBenzodioxino[2,3-b]quinoxaline:
| Host Material | Maximum Brightness (cd/m²) | Maximum EQE (%) | Emission Peak (nm) |
| HF1 | 49,760 | 15.1 | 600 |
| HF2 | 57,990 | 12.8 | 600 |
| HF1 and HF2 are bipolar host materials containing a benzo ossila.comscholaris.canih.govnih.govdioxino[2,3-b]pyrazine acceptor unit. researchgate.net |
Mechanistic and Structure Activity Relationship Studies of Quinoxaline Derived Scaffolds Relevant To 1 2 Benzodioxino 2,3 B Quinoxaline
Investigations into Antimicrobial Activity of Quinoxaline (B1680401) Scaffolds
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. nih.govresearchgate.netmdpi.com Their simple and flexible structure allows for diverse chemical modifications, enabling the fine-tuning of their biological profiles to combat microbial resistance. nih.gov
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has necessitated the search for novel therapeutic agents. nih.govnih.gov Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides (QdNOs), have shown significant promise as antimycobacterial agents. nih.govresearchgate.netresearchgate.net
Studies have shown that certain QdNOs can inhibit Mtb growth at rates of 99 to 100%. researchgate.netresearchgate.net For instance, a series of novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives were synthesized and evaluated for their activity against Mtb. One compound, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, exhibited potent activity against both M. tuberculosis and M. smegmatis. mdpi.com Further investigations revealed that this compound acts as a DNA-damaging agent. nih.govnih.gov
The structure-activity relationship of these compounds is significantly influenced by the substitution pattern on the quinoxaline core. For example, moving a piperazine (B1678402) group from position 6 to 7 resulted in a decrease in antitubercular activity. nih.gov The presence of a nitro group at the C-6 position and aldehyde or mesylate ester groups on an alkynyl side chain have also been shown to enhance antimycobacterial activity. bohrium.com Some quinoxaline derivatives have demonstrated efficacy against drug-resistant Mtb strains, suggesting a novel mode of action that is different from current antitubercular drugs. asm.org
| Compound | Target/Pathogen | Activity (MIC) | Key Findings | Source |
|---|---|---|---|---|
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis H37Ra | 1.25 µg/mL | Acts as a DNA-damaging agent. nih.govnih.gov | nih.govmdpi.com |
| Quinoxaline-alkynyl alcohols with nitro group at C-6 | M. tuberculosis H37Rv | MIC90 < 10 µM for several compounds | Nitro group at C-6 generally showed good antimycobacterial activity. bohrium.com | bohrium.com |
| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | M. tuberculosis | Active in reducing CFU counts in vivo | Active against nonreplicating bacteria in low-oxygen conditions. asm.org | asm.org |
| Quinoxaline-1,4-di-N-oxides with a thiazolidinone moiety | M. tuberculosis H37Rv | 1.56 µg/mL for the most potent compounds | Design of hybrid molecules shows promise. researchgate.net | researchgate.net |
Fungal infections, particularly those caused by Candida species, are a significant global health issue. bahrainmedicalbulletin.com Quinoxaline derivatives have emerged as a promising class of antifungal agents. bahrainmedicalbulletin.complos.org
Several studies have demonstrated the efficacy of quinoxaline compounds against various Candida species, including Candida albicans, Candida glabrata, and Candida krusei. bahrainmedicalbulletin.complos.orgtandfonline.com For example, 2-Chloro-3-hydrazinylquinoxaline showed notable effectiveness against C. krusei isolates. plos.org Another compound, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than Amphotericin B against most clinical isolates of C. albicans, C. glabrata, and C. parapsilosis. tandfonline.comnih.gov
The mechanism of antifungal action for some quinoxaline derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. bohrium.com Specifically, these compounds can target and block the activity of 14α-demethylase (CYP51). bohrium.com Structure-activity relationship studies have shown that the nature and position of substituents on the quinoxaline ring are critical for antifungal potency. For instance, certain chloro- and trifluoromethyl-substituted quinoxalines exhibited efficacy against multiple Candida species. bahrainmedicalbulletin.com The production of reactive oxygen species (ROS) is another proposed mechanism that disrupts essential cellular processes in fungi. tandfonline.com
| Compound | Target/Pathogen | Activity (MIC) | Key Findings | Source |
|---|---|---|---|---|
| 3-hydrazinoquinoxaline-2-thiol | C. albicans, C. glabrata, C. parapsilosis | More effective than Amphotericin B against most clinical isolates | Demonstrated efficacy in a mice oral candidiasis model. tandfonline.comnih.gov | tandfonline.comnih.gov |
| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Heightened efficacy against C. krusei isolates | Also showed variable efficacy against other Candida and Aspergillus species. plos.org | plos.org |
| Quinoxaline derivatives targeting CYP51 | Candida species | MIC50 values ranging from 0.78 to 3.12 µg/mL for active compounds | Inhibit ergosterol synthesis by blocking 14α-demethylase. bohrium.com | bohrium.com |
| 2-Chloro-6-(trifluoromethyl)quinoxaline and 2-Chloro-7-(trifluoromethyl)quinoxaline | C. glabrata, C. tropicalis | Demonstrated efficacy against multiple Candida species | Highlights the importance of specific substitutions for broad-spectrum activity. bahrainmedicalbulletin.com | bahrainmedicalbulletin.com |
Quinoxaline derivatives have garnered attention as potential antiviral agents, with activity reported against a range of viruses, including influenza viruses. ontosight.ainih.govrsc.orgjournalijbcrr.com The planar polyaromatic system of the quinoxaline scaffold makes it a suitable candidate for targeting viral components. nih.gov
One of the key targets for anti-influenza drug development is the non-structural protein 1 (NS1A), which is crucial for virus replication. nih.gov A library of quinoxaline derivatives was designed to disrupt the interaction between NS1A and double-stranded RNA (dsRNA). nih.gov Structure-activity relationship studies revealed that substitutions at positions 2 and 3 of the quinoxaline core had the most significant impact on activity, with bis-2-furyl substitutions being the most potent. nih.gov One compound from this study was able to inhibit the growth of the influenza A/Udorn/72 virus. nih.gov
Protozoan parasites cause a significant global health burden, and new therapeutic options are urgently needed. nih.gov Quinoxaline derivatives, especially quinoxaline-1,4-di-N-oxides (QdNOs), have shown promising activity against a variety of parasites. researchgate.netmdpi.comresearchgate.net
Studies have demonstrated the in vitro efficacy of quinoxaline derivatives against Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis. nih.gov Certain quinoxaline amides displayed notable antileishmanial properties. nih.gov QdNOs have also shown activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some derivatives inhibiting mitochondrial dehydrogenases. frontiersin.org Furthermore, quinoxaline derivatives have been investigated for their activity against Entamoeba histolytica, the parasite responsible for amoebiasis, with studies showing they can modulate proteins involved in the actin cytoskeleton and intracellular trafficking. frontiersin.org
Exploration of Anticancer and Antiproliferative Mechanisms for Related Quinoxaline Compounds
The quinoxaline scaffold is a key constituent in many bioactive molecules with anticancer properties. farmaceut.orgnih.gov These compounds exhibit a wide range of mechanisms to combat cancer, including the inhibition of protein kinases, induction of apoptosis, and interference with microtubule formation. researchgate.netnih.govmdpi.com
A crucial aspect of developing effective anticancer drugs is the identification and modulation of specific cellular targets. ontosight.ai Quinoxaline derivatives have been shown to interact with various biological targets to exert their therapeutic effects. ontosight.ai
One important target is Topoisomerase II , an enzyme involved in DNA replication. ontosight.aitandfonline.com Certain quinoxaline-based derivatives have been identified as potent inhibitors of Topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. tandfonline.com For example, one study found that a particular quinoxaline derivative induced apoptosis in prostate cancer cells through the inhibition of Topoisomerase II, which was supported by molecular docking studies. tandfonline.com
Another key target is telomerase , an enzyme that is expressed in most cancer cells and contributes to their immortality. nih.gov A potent and selective telomerase inhibitor, 2,3,7-trichloro-5-nitroquinoxaline (TNQX), was identified through chemical library screening. nih.gov TNQX induced progressive telomere erosion and cellular senescence in cancer cells. nih.gov
Tubulin is another validated anticancer drug target, as it is a key component of microtubules involved in cell division. mdpi.com Fused imidazo[1,2-a]quinoxaline (B3349733) derivatives have been identified as potential antitubulin agents that bind to the colchicine-binding site of tubulin, leading to cytotoxic effects against various cancer cell lines. mdpi.com
Furthermore, quinoxaline-derived chalcones have been shown to exert antiproliferative effects by inducing apoptosis and autophagy, coupled with the inhibition of Akt , a key protein in cell survival pathways. nih.gov Some quinoxaline derivatives are also hypothesized to bind to enzymes like PI3Kγ , highlighting the diverse range of cellular targets for this class of compounds. nih.govnih.gov
| Quinoxaline Derivative Class | Cellular Target | Mechanism of Action | Source |
|---|---|---|---|
| Quinoxaline-based derivatives | Topoisomerase II | Inhibition of enzyme activity, leading to DNA damage and apoptosis. tandfonline.com | ontosight.aitandfonline.com |
| 2,3,7-trichloro-5-nitroquinoxaline (TNQX) | Telomerase | Inhibition of telomerase activity, causing telomere erosion and cellular senescence. nih.gov | nih.gov |
| Imidazo[1,2-a]quinoxaline derivatives | Tubulin | Interference with microtubule dynamics by binding to the colchicine (B1669291) site. mdpi.com | mdpi.com |
| Quinoxaline-derived chalcones | Akt, PI3Kγ | Inhibition of Akt phosphorylation, induction of apoptosis and autophagy. nih.gov | nih.govnih.gov |
| Quinoxaline-based scaffolds | VEGFR-2 | Inhibition of vascular endothelial growth factor receptor-2, impacting angiogenesis. nih.gov | nih.gov |
Induction of DNA Damage by Quinoxaline 1,4-Dioxides
Quinoxaline 1,4-dioxides (QdNOs) are a class of bioreductive compounds known to induce DNA damage, a key mechanism behind their antibacterial and antitumor activities. researchgate.netfrontiersin.org The process is initiated by the reduction of the heterocyclic N-oxide groups by cellular oxidoreductases, particularly under hypoxic (low oxygen) conditions found in anaerobic bacteria and solid tumors. researchgate.netmdpi.com This bioreduction leads to the generation of reactive oxygen species (ROS), including hydroxyl radicals, which cause significant oxidative stress within the cell. frontiersin.orgnih.gov
The generated ROS can directly attack and damage cellular macromolecules, most notably DNA. frontiersin.org This results in both single- and double-stranded DNA breaks, inhibition of DNA and RNA synthesis, and the formation of oxidative DNA adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). frontiersin.orgnih.gov The extent of DNA damage has been shown to be inversely related to the rate of deoxidation of the QdNOs; faster deoxidation leads to lower genotoxicity, suggesting that the parent compound and its mono-deoxygenated metabolite are the primary mediators of DNA damage. researchgate.net This mechanism of action, involving hypoxia-selective and redox-activated DNA damage, makes QdNOs potent agents against anaerobic bacteria and hypoxic tumor cells. frontiersin.org
Studies on various QdNOs, such as quinocetone (B1679962) (QCT), olaquindox (B1677201) (OLA), and cyadox (CYA), have confirmed this mode of action. researchgate.netfrontiersin.org For instance, treatment of anaerobic bacteria like Clostridium perfringens and Brachyspira hyodysenteriae with OLA and CYA resulted in a dose-dependent increase in intracellular ROS and subsequent DNA degradation. frontiersin.org Similarly, transcriptomic studies in Mycobacterium smegmatis exposed to a quinoxaline 1,4-dioxide derivative showed significant upregulation of genes involved in DNA repair systems, providing further evidence for the DNA-damaging effects of this class of compounds. nih.gov
Enzyme Inhibition Studies
Quinoxaline derivatives have been identified as inhibitors of several key enzymes, highlighting their therapeutic potential against a range of diseases.
DNA Gyrase: Certain quinoxaline derivatives have shown potent inhibitory activity against bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. nih.govnih.govresearchgate.net By targeting this enzyme, these compounds can effectively disrupt bacterial growth. For example, a series of thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives were designed and synthesized as DNA gyrase inhibitors, showing significant antimicrobial activity, including against multi-drug resistant strains. nih.gov Molecular docking studies support the effective binding of these compounds to the active site of S. aureus DNA gyrase. nih.gov The inhibitory mechanism of quinoline (B57606) derivatives, which share structural similarities, involves the formation of a complex with the enzyme and DNA, ultimately blocking its function. tandfonline.com
GSK-3β (Glycogen Synthase Kinase-3β): Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases like diabetes, Alzheimer's, and cancer. tjpr.orgresearchgate.net Novel quinoxaline derivatives fused with a quinolone nucleus have been synthesized and shown to be potent inhibitors of GSK-3β. tjpr.orgdoi.orgajol.info One particularly effective compound, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, exhibited an IC₅₀ value of 0.18 μM. tjpr.orgresearchgate.net Molecular modeling suggests that these compounds interact with key amino acid residues in the GSK-3β binding pocket, such as Leu188, Leu132, Val70, and Ala83, through various interactions including sigma bonds and pi-alkyl interactions. ajol.info
Peroxiredoxin-2 (Prx2): Peroxiredoxin-2 is an abundant antioxidant enzyme, particularly in red blood cells, that protects against oxidative damage by decomposing peroxides. plos.orgresearchgate.net The quinoxaline 1,4-dioxide derivative Conoidin A (also known as 2,3-bis(bromomethyl)-1,4-dioxide-quinoxaline or BBMQ) has been identified as an irreversible inhibitor of Prx2. plos.orgresearchgate.net It acts by covalently binding to the peroxidatic cysteine residues of the enzyme, rendering it inactive. plos.org Inhibition of Prx2 in erythrocytes has been shown to prevent the growth of the malaria parasite Plasmodium falciparum, which relies on the host cell's antioxidant machinery for survival. plos.orgresearchgate.net This makes Prx2 an attractive target for antimalarial drug development. researchgate.net
Structure-Activity Relationship (SAR) Studies of Quinoxaline Derivatives
Influence of Substituent Position and Electronic Properties on Biological Activity
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system. mdpi.com
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at different positions significantly modulate the potency and selectivity of these compounds. For instance, in anticancer quinoxaline derivatives, the presence of an electron-withdrawing NO₂ group at the C7 position was found to decrease activity. mdpi.com Conversely, introducing electron-donating groups like methoxy (B1213986) (OCH₃) at positions R₁, R₂, and R₃ was essential for activity, while replacement with an EWG like fluorine (F) diminished it. mdpi.com
In the context of antimicrobial activity, the presence of a halogen atom, a strong EWG, at the C7 position of the quinoxaline 1,4-dioxide core is often critical for enhanced activity against various pathogens, including Leishmania and tumor cells. mdpi.com Specifically, a chlorine atom at C7 was found to be a crucial modification for improving hypoxic cytotoxicity. mdpi.com In contrast, electron-donating substituents at the C7 position can reduce the potency of these derivatives. mdpi.com For some quinoxaline-2-carboxylate 1,4-dioxides, the presence of a chloro, methyl, or methoxy group at the C7 position was shown to improve anti-tuberculosis activity. nih.gov
The substitution pattern on other parts of the molecule also plays a vital role. For influenza NS1A protein inhibitors, bis 2-furyl substitutions at the C2 and C3 positions resulted in the most potent compounds, while replacements with methoxyphenyl or pyridyl groups reduced activity. nih.gov
| Position | Substituent Type | Effect on Activity | Biological Target/Activity | Reference |
|---|---|---|---|---|
| C7 | Electron-Withdrawing (e.g., Cl, NO₂) | Increase (Cl) / Decrease (NO₂) | Anticancer / Antileishmanial | mdpi.commdpi.com |
| C7 | Electron-Donating (e.g., OCH₃) | Decrease / Increase | Antileishmanial / Anti-TB | mdpi.comnih.gov |
| C2/C3 | 2-Furyl | Increase | Influenza NS1A Inhibition | nih.gov |
| C2/C3 | Methoxyphenyl, Pyridyl | Decrease | Influenza NS1A Inhibition | nih.gov |
| C6 | Various Substituents | Important for Activity | Influenza NS1A Inhibition | nih.gov |
| - | Electron-Releasing (e.g., OCH₃) | Increase | Anticancer | mdpi.com |
Role of Linker Moieties and Stereochemistry in Activity Modulation
The linker connecting the quinoxaline core to other chemical moieties is a critical determinant of biological activity. In a series of quinoxaline analogs of chalcones, the enone linker was found to be essential for antiplasmodial activity, with its trans-configuration being crucial. mdpi.com For other anticancer quinoxalines, an aliphatic CH₂ linker attached to the aromatic ring at the C2 position of the quinoxaline nucleus was identified as essential for activity. mdpi.com
Stereochemistry, the three-dimensional arrangement of atoms, also plays a significant role. The specific spatial orientation of substituents can dictate how a molecule fits into the binding site of its biological target, thereby influencing its efficacy. While detailed stereochemical studies for many quinoxaline derivatives are ongoing, the importance of the trans-configuration of the enone linker highlights the impact of stereoisomerism on biological function. mdpi.com
Identification of Pharmacophoric Features for Targeted Biological Action
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoxaline derivatives, several key pharmacophoric features have been identified for various targets.
For anticonvulsant activity via antagonism of AMPA receptors, the essential pharmacophoric elements include heteroatoms (like nitrogen and oxygen) capable of forming hydrogen bonds and aromatic or heterocyclic rings that engage in hydrophobic interactions. researchgate.net A five-point pharmacophore hypothesis (AADRR: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings) has been proposed for quinoxalinone-based inhibitors of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications. tandfonline.com Docking analyses revealed that these features facilitate binding to key amino acid residues like TYR 48, HIE 110, and TRP 111 in the enzyme's active site. tandfonline.com
For anxiolytic activity, pharmacophore prediction has been used to compare novel quinoxaline derivatives to the reference drug diazepam, identifying key features such as aromatic groups, hydrophobic regions, and hydrogen bond acceptors as crucial for the observed effects. mdpi.com In the development of antimycobacterial agents, 3D-QSAR models highlighted that sterically bulky and electronegative substituents at the C7 position of the quinoxaline ring and on side chains at the C2 position would likely increase activity. frontiersin.org
Investigation of Resistance Mechanisms to Quinoxaline-based Agents
The emergence of drug resistance is a significant challenge in the therapeutic application of antimicrobial and anticancer agents. For quinoxaline-based compounds, several resistance mechanisms have been identified.
In the malaria parasite Plasmodium falciparum, in vitro evolution experiments have shown a low propensity for developing high-level resistance to certain quinoxaline compounds. plos.orgresearchgate.net However, resistance, when it does emerge, has been linked to specific genetic mutations. Point mutations in a gene encoding a putative hydrolase, named quinoxaline resistance protein (PfQRP1), have been identified in parasite lines resistant to a quinoxaline-based series. plos.org Engineered loss-of-function mutations in this non-essential hydrolase were shown to confer resistance, suggesting that the enzyme may be involved in metabolizing the drug or that its absence alters a pathway that makes the parasite less susceptible. plos.org
Another identified mechanism is the amplification of gene copy number. Increased copy numbers of a gene encoding a phospholipid-translocating ATPase (Pfatp2), which is involved in maintaining membrane asymmetry, were observed in drug-pressured parasite lines, suggesting it may be a potential target or part of a resistance pathway. plos.org The low potential for resistance for some quinoxaline scaffolds is a promising feature for their development as anti-infective agents. plos.orgresearchgate.net In bacteria, gene-encoded resistance mechanisms to olaquindox have also been reported, highlighting the need for continued investigation into these pathways to design more robust therapeutic agents. nih.gov
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Complex Benzodioxinoquinoxaline Architectures
The future synthesis of complex benzodioxinoquinoxaline architectures is moving towards greener, more efficient, and precise methodologies. Traditional methods, often requiring harsh conditions, are being supplanted by advanced techniques that offer higher yields and greater control over molecular complexity. mdpi.com
Microwave-assisted synthesis represents a significant leap forward. For instance, microwave-assisted Buchwald-Hartwig cross-coupling reactions have been effectively used to synthesize donor-acceptor-donor derivatives of benzodioxinoquinoxaline with yields as high as 91%. nih.gov This method not only accelerates reaction times but also enhances efficiency in creating complex, functionalized molecules. mdpi.comnih.gov Another innovative approach is the use of microdroplet-assisted reactions, which can synthesize quinoxaline (B1680401) derivatives in milliseconds with high conversion rates (up to 90%) without the need for a catalyst. frontiersin.org This technique is particularly promising for the high-throughput optimization of reaction conditions. frontiersin.org
Researchers are also exploring novel catalytic systems and one-pot syntheses to streamline the creation of these complex structures. mdpi.comacgpubs.org The development of these methods is crucial for producing a diverse library of derivatives needed for systematic investigation in materials science and drug discovery.
Table 1: Advanced Synthetic Methodologies for Quinoxaline Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Rapid reaction times, increased yields, improved efficiency. | mdpi.comnih.gov |
| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling reaction. | Efficient formation of carbon-nitrogen bonds to build complex architectures. | nih.gov |
| Microdroplet-Assisted Reaction | Reactions occur in micro-sized droplets. | Millisecond reaction times, high conversion rates, catalyst-free, suitable for high-throughput screening. | frontiersin.org |
| One-Pot Synthesis | Multiple reaction steps occur in a single reactor. | Reduces waste, saves time and resources, simplifies procedures. | mdpi.com |
| Green Chemistry Approaches | Employs recyclable catalysts and aqueous reaction media. | Environmentally friendly, cost-effective, sustainable. | mdpi.com |
Integration ofontosight.aiwikipedia.orgBenzodioxino[2,3-b]quinoxaline into Multifunctional Materials
The unique photophysical and electronic properties of the ontosight.aiwikipedia.orgbenzodioxino[2,3-b]quinoxaline scaffold make it a prime candidate for integration into advanced multifunctional materials, particularly in the field of optoelectronics. researchgate.netresearchgate.net The rigid, planar core combined with its electron-accepting nature allows for the design of materials with tailored functionalities. nih.govresearchgate.net
Current research is heavily focused on developing materials for Organic Light-Emitting Diodes (OLEDs). Derivatives of benzodioxinoquinoxaline have been designed as rod-like acceptors in donor-acceptor-donor compounds that exhibit long-lived emission and efficient bipolar charge carrier transport, which are critical properties for high-performance OLEDs. nih.gov Related structures, such as dibenzo[f,h]furo[2,3-b]quinoxaline, have been shown to be highly efficient deep blue fluorescent materials. rsc.org By introducing different functional groups, researchers can create bipolar host materials for phosphorescent OLEDs (PhOLEDs), achieving high brightness and external quantum efficiencies. researchgate.net The broader quinoxaline class of compounds is recognized for its potential as electron-transporting materials, a key component in various electronic devices. beilstein-journals.org
Table 2: Applications of Benzodioxinoquinoxaline Derivatives in Materials Science
| Application Area | Derivative/Scaffold | Observed Properties | Potential Function | Reference |
|---|---|---|---|---|
| OLEDs | Donor-acceptor-donor benzodioxinoquinoxalines | Long-lived emission, bipolar charge carrier transport. | Emitter/Host Material | nih.gov |
| OLEDs | Dibenzo[f,h]furo[2,3-b]quinoxaline | Highly efficient pure and deep blue emission (PLQY ~70-79%). | Blue Fluorescent Material | rsc.org |
| Red PhOLEDs | Dioxino[2,3-b]pyrazine-carbazole hybrids | High brightness (up to 57,990 cd/m²) and EQE (up to 15.1%). | Bipolar Host Material | researchgate.net |
| Electronics | General Quinoxaline Derivatives | Good electron affinity and charge transport characteristics. | Electron-Transporting Material | beilstein-journals.org |
High-Throughput Screening and Combinatorial Chemistry in Benzodioxinoquinoxaline Discovery
To accelerate the discovery of new benzodioxinoquinoxaline-based compounds with desired properties, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. bmglabtech.comnih.gov Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of compounds from a set of common building blocks. nih.govbalajipharmacy.ac.in This approach allows for the systematic exploration of the chemical space around the core scaffold. wikipedia.org
HTS enables the rapid, automated testing of these large compound libraries against specific biological targets or for desired material properties. bmglabtech.comevotec.com This combination of combinatorial synthesis and HTS provides a highly efficient pathway to identify "hits" or "leads"—compounds that exhibit a desired activity. bmglabtech.comprovidencecollegecalicut.ac.in These initial hits can then be selected for further optimization. providencecollegecalicut.ac.in For example, HTS has been successfully used to screen libraries of other heterocyclic compounds to identify potent enzyme inhibitors. nih.gov The integration of microdroplet reactions with mass spectrometry provides a platform for the high-throughput screening of optimal synthesis conditions, further accelerating the discovery pipeline. frontiersin.org
Advanced Computational Design for Rational Material Science and Potential Drug Discovery
Advanced computational methods are becoming indispensable for the rational design of novel materials and potential drug candidates based on the ontosight.aiwikipedia.orgbenzodioxino[2,3-b]quinoxaline scaffold. These in silico techniques allow researchers to predict molecular properties and interactions, guiding synthetic efforts toward the most promising candidates and reducing the time and expense of trial-and-error experimentation. nih.gov
Molecular docking and virtual screening are used to identify compounds that are likely to bind to a specific biological target. nih.govnih.gov For instance, diversity-based high-throughput virtual screening has been used to screen large chemical libraries to identify novel dual inhibitors for cancer-related kinases. nih.gov Following virtual screening, molecular dynamics simulations can be used to understand the stability and dynamics of the compound bound to its target protein. nih.gov
In materials science, quantum chemical calculations are employed to predict and explain the electronic and photophysical properties of new derivatives, such as their emission spectra and charge transport capabilities. nih.gov This predictive power is crucial for designing new molecules for applications like OLEDs with specific color purity and efficiency. nih.govresearchgate.net
Exploration of Novel Biological Targets and Mechanisms of Action for Benzodioxinoquinoxaline Compounds
While the ontosight.aiwikipedia.orgbenzodioxino[2,3-b]quinoxaline scaffold itself is an area of emerging biological interest, research into the broader class of quinoxalines provides a roadmap for future investigations. Quinoxaline derivatives are known to possess a wide range of biological activities, and identifying their precise molecular targets and mechanisms of action is a key research frontier. nih.govipp.pt
A significant body of work on quinoxaline 1,4-di-N-oxides has shown that these compounds can act as DNA damaging agents. nih.gov Their mechanism often involves bioreduction within hypoxic (low-oxygen) environments, such as those found in solid tumors or certain bacterial infections, leading to the generation of reactive oxygen species (ROS) that damage DNA. nih.govnih.gov This suggests that DNA and associated enzymes are primary targets.
Future research aims to identify other novel targets. For example, virtual screening has implicated farnesyltransferase, an enzyme involved in cancer cell signaling, as a potential target for a novel antitumor compound. nih.gov Other studies have designed and synthesized quinoxaline derivatives as potential inhibitors of histone deacetylases (HDACs), another important class of cancer targets. nih.gov The use of artificial intelligence and predictive software is also emerging as a tool to forecast potential biological targets for newly synthesized compounds, opening up new therapeutic possibilities. johnshopkins.edu The ability of some quinoxaline derivatives to bind to DNA suggests that they may also function as antiviral agents by interfering with viral replication. ipp.ptnih.gov
Table 3: Investigated and Potential Biological Targets for Quinoxaline-Based Compounds
| Potential Target | Proposed Mechanism of Action | Compound Class | Therapeutic Area | Reference |
|---|---|---|---|---|
| DNA | Damage via ROS generation; Intercalation. | Quinoxaline 1,4-di-N-oxides; Indoloquinoxalines. | Antibacterial, Antitumor, Antiviral | nih.govnih.govnih.gov |
| Farnesyltransferase | Inhibition of enzyme critical for cell signaling. | Novel quinoxaline conjugate. | Antitumor | nih.gov |
| Histone Deacetylases (HDACs) | Inhibition of enzymes involved in gene expression. | Substituted quinoxaline derivatives. | Anticancer | nih.gov |
| Mycobacterium DNA gyrase B | Inhibition of bacterial enzyme essential for DNA replication. | Quinoxaline-2-carboxamide 1,4-di-N-oxides. | Antituberculosis | nih.gov |
Q & A
Q. What are the common synthetic routes for [1,4]Benzodioxino[2,3-b]quinoxaline derivatives?
Palladium-catalyzed cross-coupling reactions are widely used. A one-pot approach involving C–N coupling and C–H activation yields derivatives with moderate efficiency but limited substrate scope. Alternatively, a two-step method combines Suzuki coupling with subsequent annulation using aromatic/aliphatic amines, offering better control over substituent diversity . For fused heterocycles like indoloquinoxalines, cyclization of precursors (e.g., 3-benzoylquinoxalin-2(1H)-one with acetic anhydride) via Kostanecki-Robinson reactions is effective .
Q. What characterization techniques are critical for analyzing these compounds?
Key methods include:
- Electrochemical analysis : Cyclic voltammetry (CV) to determine HOMO/LUMO levels and band gaps (e.g., 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline showed a HOMO of -5.2 eV and band gap of 2.3 eV) .
- Photophysical studies : UV-Vis and fluorescence spectroscopy to assess absorption/emission properties for optoelectronic applications .
- DNA interaction assays : Hypochromicity in UV-Vis spectra and electric linear dichroism to confirm intercalation with DNA .
Q. What safety protocols are recommended for handling these compounds?
- Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Avoid inhalation of vapors; work in a fume hood.
- Store in sealed containers in dry, ventilated areas.
- Follow GHS guidelines, though many derivatives are not classified as hazardous .
Advanced Research Questions
Q. How do substituents influence the electrochemical and optoelectronic properties of this compound derivatives?
Electron-donating groups (e.g., methoxy) raise HOMO energy levels, reducing band gaps and enhancing charge transport. For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits a band gap of 2.3 eV, making it suitable for organic semiconductors . Conversely, electron-withdrawing groups (e.g., cyano) stabilize LUMO levels, improving electron-accepting capacity in photovoltaic devices .
Q. How can researchers resolve contradictions in DNA-binding mechanisms of these derivatives?
Combined experimental and computational approaches are essential:
- Footprinting assays : Identify sequence-specific binding preferences (e.g., AT-rich vs. GC-rich regions) .
- Molecular docking : Simulate binding modes (intercalation vs. groove binding) using software like AutoDock.
- Theoretical studies : Natural Bond Orbital (NBO) analysis to quantify charge transfer and binding affinity .
Q. What strategies optimize the efficiency of this compound-based dyes in DSSCs?
- Donor-acceptor tuning : Incorporate strong donors (triphenylamine, phenothiazine) to enhance light absorption and charge separation. Dye FS12 (phenothiazine donor) achieved >8% efficiency in DSSCs .
- Co-sensitization : Pair with complementary dyes (e.g., ruthenium complexes) to broaden spectral response .
- Electrolyte engineering : Use redox mediators (e.g., I⁻/I₃⁻) with low recombination rates .
Q. What mechanisms underlie the corrosion inhibition properties of these compounds?
Derivatives like indeno-1-one[2,3-b]quinoxaline adsorb onto metal surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (>90% inhibition efficiency in 0.5 M H₂SO₄) due to π-electron interactions with steel .
Q. How can computational modeling advance the design of novel derivatives?
- DFT calculations : Predict HOMO/LUMO alignment, polarizability, and dipole moments for targeted applications .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., DNA, enzymes) to prioritize synthesis .
- QSAR models : Correlate substituent effects with bioactivity (e.g., antiviral IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
